Filapixant

描述

准备方法

菲拉匹坦的合成路线和反应条件在公开资料中没有详细介绍。 已知该化合物是通过一系列涉及特定试剂和催化剂的化学反应制得的。 工业生产方法可能包括对这些合成路线的优化,以确保高产率和纯度 .

化学反应分析

科学研究应用

Background

Chronic cough is a prevalent condition that can severely impact patients' quality of life. Traditional treatments often fall short, leading to the exploration of novel therapeutic options like filapixant. As a P2X3 receptor antagonist, this compound works by inhibiting the receptor's activity, which is implicated in cough reflex sensitivity and airway hyperreactivity.

Randomized Controlled Trials

A pivotal study evaluated the efficacy and safety of this compound in patients with refractory chronic cough. The trial employed a double-blind, randomized, placebo-controlled design involving 23 participants aged approximately 60 years. Patients received ascending doses of this compound (20, 80, 150, and 250 mg) twice daily over a 4-day period followed by a placebo phase .

Key Findings:

- Cough Frequency Reduction: this compound at doses ≥ 80 mg resulted in significant reductions in 24-hour cough frequency compared to placebo:

- 80 mg: 17% reduction

- 250 mg: 37% reduction

- Cough Severity Improvement: The severity of cough was also significantly reduced, with visual analog scale ratings decreasing from baseline by up to 21 mm at the highest dose.

- Quality of Life: Health-related quality of life scores improved markedly post-treatment.

Summary of Results

| Dose (mg) | Cough Frequency Reduction (%) | Cough Severity Reduction (mm) | Quality of Life Improvement |

|---|---|---|---|

| 20 | N/A | N/A | N/A |

| 80 | 17 | 8 | +2.80 |

| 150 | N/A | N/A | N/A |

| 250 | 37 | 21 | N/A |

Safety Profile

The safety profile of this compound was generally favorable. Most adverse events were mild and transient, primarily related to taste disturbances:

- Taste Disturbances: Reported in:

- 20 mg: 4%

- 80 mg: 13%

- 150 mg: 43%

- 250 mg: 57%

- No serious adverse events or treatment discontinuations were noted due to severe side effects .

Pharmacokinetics

This compound demonstrated dose-proportional pharmacokinetics. The trough concentrations increased with dosage:

Comparative Analysis with Other P2X3 Antagonists

This compound is part of a broader class of P2X3 receptor antagonists that includes gefapixant and others. A systematic review compared their efficacy and safety profiles:

- This compound showed comparable efficacy but varied in taste-related side effects compared to gefapixant, which had higher rates of taste disturbances but also demonstrated significant cough frequency reduction .

Case Studies

Several case studies have highlighted the real-world application of this compound in patients suffering from chronic cough:

- Patient A (Age: 65): Experienced a chronic cough for over a decade. After treatment with this compound (250 mg), reported a decrease in cough frequency by approximately 40% and significant improvement in daily activities.

- Patient B (Age: 58): Suffered from severe cough impacting sleep quality. Treatment with this compound resulted in an improvement in sleep quality and reduced daytime cough episodes by over one-third.

作用机制

菲拉匹坦通过选择性拮抗P2X3受体发挥作用,P2X3受体是由三磷酸腺苷(ATP)激活的配体门控离子通道。 通过阻断该受体,菲拉匹坦降低了感觉神经的敏感性,从而减轻了慢性咳嗽的症状 . 所涉及的分子靶点和途径包括抑制ATP诱导的感觉神经元上P2X3受体的激活 .

相似化合物的比较

菲拉匹坦与其他P2X3受体拮抗剂(如吉法匹坦和依利匹坦)进行比较:

生物活性

Filapixant (BAY1902607) is a selective antagonist of the P2X3 receptor, primarily investigated for its therapeutic potential in treating refractory chronic cough. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound acts by selectively blocking P2X3 receptors, which are ion channels activated by ATP and play a crucial role in pain signaling and the cough reflex. By inhibiting these receptors, this compound reduces neuronal excitability and inflammation associated with chronic cough.

Efficacy in Clinical Trials

Recent studies have demonstrated the efficacy of this compound in reducing cough frequency and severity. A notable double-blind, randomized, placebo-controlled trial assessed its effects on patients with refractory chronic cough.

Key Findings from Clinical Trials

- Study Design : The trial involved 23 patients aged approximately 60.4 years, who received escalating doses of this compound (20 mg to 250 mg) over a crossover design.

- Primary Endpoint : The primary efficacy endpoint was the 24-hour cough frequency measured on Day 4 of each dosing step.

- Results :

- At doses of 80 mg or higher , this compound significantly reduced cough frequency by 17% to 37% over placebo.

- Reductions in cough severity ratings ranged from 8 mm (80 mg) to 21 mm (250 mg) on a visual analog scale.

- The incidence of taste disturbances increased with dosage: 4% at 20 mg, escalating to 57% at 250 mg .

| Dose (mg) | Reduction in Cough Frequency (%) | Cough Severity Reduction (mm) | Taste Disturbance (%) |

|---|---|---|---|

| 20 | Not significant | Not significant | 4 |

| 80 | 17 | 8 | 13 |

| 150 | Not reported | Not reported | 43 |

| 250 | 37 | 21 | 57 |

Comparative Analysis with Other P2X3 Antagonists

This compound has been compared with other P2X3 receptor antagonists such as gefapixant, camlipixant, and sivopixant. A systematic review and network meta-analysis evaluated their efficacy and safety profiles.

Efficacy Comparison

- This compound demonstrated a competitive efficacy profile among P2X3 antagonists:

- Gefapixant showed the highest reduction rate in cough frequency at an effective dose (ED50) but had a higher incidence of taste disturbances compared to this compound.

| Antagonist | ED50 (mg/d) | Cough Frequency Reduction (%) | Taste Disturbance (%) |

|---|---|---|---|

| Gefapixant | 90.7 | 28.1 | High |

| This compound | N/A | Up to 37 | Moderate |

| Camlipixant | N/A | Moderate | Low |

Case Studies

In addition to clinical trials, case studies have reported on the real-world application of this compound. For instance:

- A patient cohort treated with this compound reported significant improvements in quality of life metrics alongside reductions in cough frequency.

- Adverse effects were primarily related to taste disturbances, which were manageable and did not lead to treatment discontinuation in most cases.

属性

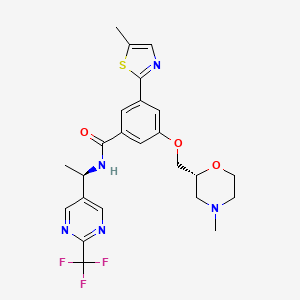

IUPAC Name |

3-[[(2R)-4-methylmorpholin-2-yl]methoxy]-5-(5-methyl-1,3-thiazol-2-yl)-N-[(1R)-1-[2-(trifluoromethyl)pyrimidin-5-yl]ethyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26F3N5O3S/c1-14-9-28-22(36-14)17-6-16(7-19(8-17)35-13-20-12-32(3)4-5-34-20)21(33)31-15(2)18-10-29-23(30-11-18)24(25,26)27/h6-11,15,20H,4-5,12-13H2,1-3H3,(H,31,33)/t15-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MROBUJILSMBILX-FOIQADDNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(S1)C2=CC(=CC(=C2)OCC3CN(CCO3)C)C(=O)NC(C)C4=CN=C(N=C4)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN=C(S1)C2=CC(=CC(=C2)OC[C@H]3CN(CCO3)C)C(=O)N[C@H](C)C4=CN=C(N=C4)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26F3N5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

521.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1948232-63-0 | |

| Record name | Filapixant [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1948232630 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FILAPIXANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B35HB63WZF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。